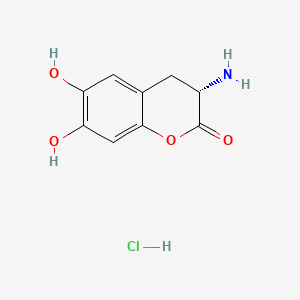

(S)-3-Amino-6,7-dihydroxyhydrocoumarin Hydrochloride

説明

(S)-3-Amino-6,7-dihydroxyhydrocoumarin Hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group and two hydroxyl groups attached to a hydrocoumarin backbone. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-6,7-dihydroxyhydrocoumarin Hydrochloride typically involves several steps. One common method starts with the preparation of the hydrocoumarin core, followed by the introduction of amino and hydroxyl groups. The final step involves the formation of the hydrochloride salt to improve solubility and stability.

Preparation of Hydrocoumarin Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the hydrocoumarin structure.

Introduction of Amino and Hydroxyl Groups: The amino group is introduced through nucleophilic substitution reactions, while the hydroxyl groups are typically added via hydroxylation reactions.

Formation of Hydrochloride Salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely, ensuring consistent product quality.

Purification Techniques: Techniques such as crystallization, filtration, and chromatography are employed to purify the final product.

化学反応の分析

Types of Reactions

(S)-3-Amino-6,7-dihydroxyhydrocoumarin Hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

Quinone Derivatives: Formed through oxidation of hydroxyl groups.

Secondary and Tertiary Amines: Formed through reduction of the amino group.

Substituted Derivatives: Formed through nucleophilic substitution reactions.

科学的研究の応用

Anticancer Activity

Research has demonstrated that coumarin derivatives, including (S)-3-Amino-6,7-dihydroxyhydrocoumarin Hydrochloride, exhibit promising anticancer properties. These compounds have shown effectiveness against various cancer cell lines, including HCT-116 (colorectal cancer), HepG-2 (liver cancer), and PC-3 (prostate cancer) cells. The mechanism of action often involves the modulation of oxidative stress and the inhibition of cyclin D1, a protein overexpressed in many cancers .

Table 1: Anticancer Activity of Coumarin Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HCT-116 | 15 | Induces oxidative stress |

| Coumarin–amino acid hybrids | HepG-2 | 12 | Inhibition of cyclin D1 |

| 7-Hydroxycoumarin derivatives | PC-3 | 10 | Modulation of redox status |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways .

Table 2: Antimicrobial Efficacy of Coumarin Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Coumarin derivatives | Escherichia coli | 16 µg/mL |

| Novel analogues | Candida albicans | 8 µg/mL |

Cardiovascular Health

Coumarins are known for their anticoagulant properties. This compound may enhance blood flow and prevent thromboembolic events by inhibiting platelet aggregation and modulating coagulation pathways .

Table 3: Cardiovascular Effects of Coumarins

| Compound | Effect | Study Reference |

|---|---|---|

| This compound | Anticoagulant | |

| Warfarin | Anticoagulant | Established |

| Phenprocoumon | Anticoagulant | Established |

Anti-inflammatory Properties

Research indicates that this compound can reduce inflammation through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory processes. This makes it a candidate for treating conditions like rheumatoid arthritis and inflammatory bowel disease .

Case Study: Anticancer Efficacy

A study conducted on the effects of this compound on HCT-116 cells revealed that treatment resulted in significant apoptosis rates compared to control groups. The study utilized flow cytometry to quantify apoptotic cells and assessed oxidative stress markers pre-and post-treatment.

Case Study: Antimicrobial Activity

In another study, the antimicrobial efficacy of this compound was evaluated against methicillin-resistant Staphylococcus aureus using the disc diffusion method. Results indicated a significant zone of inhibition compared to standard antibiotics, suggesting its potential as an alternative antimicrobial agent.

作用機序

The mechanism of action of (S)-3-Amino-6,7-dihydroxyhydrocoumarin Hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes and receptors, modulating their activities.

Pathways Involved: It influences various biochemical pathways, including oxidative stress response and inflammatory signaling pathways.

類似化合物との比較

Similar Compounds

(S)-3-Amino-6,7-dihydroxy-4-methylcoumarin Hydrochloride: Similar structure with a methyl group at the 4-position.

(S)-3-Amino-6,7-dihydroxy-4-phenylcoumarin Hydrochloride: Contains a phenyl group at the 4-position.

(S)-3-Amino-6,7-dihydroxy-4-chlorocoumarin Hydrochloride: Features a chlorine atom at the 4-position.

Uniqueness

(S)-3-Amino-6,7-dihydroxyhydrocoumarin Hydrochloride is unique due to its specific substitution pattern and the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

生物活性

(S)-3-Amino-6,7-dihydroxyhydrocoumarin hydrochloride is a compound derived from the coumarin family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a coumarin backbone with amino and hydroxy substituents, which contribute to its biological properties. The presence of these functional groups enhances its solubility and reactivity, making it a candidate for various pharmacological applications.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:

- MCF-7 (Breast Cancer) : The compound showed an IC50 value of approximately 5.36 µg/mL, indicating potent cytotoxic effects against this cell line.

- HepG2 (Liver Cancer) : It displayed an IC50 of 9.94 µg/mL, suggesting moderate activity compared to standard anticancer agents like doxorubicin .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. Studies have reported that derivatives of hydroxycoumarins exhibit antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) values for certain derivatives were comparable to established antibiotics, indicating potential as an antimicrobial agent .

Anti-inflammatory Effects

This compound has been shown to modulate inflammatory responses. It inhibits the production of pro-inflammatory cytokines such as TNF-α in activated immune cells, suggesting its role in treating autoimmune disorders and inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells by modulating key signaling pathways involved in cell proliferation.

- Apoptosis Induction : It promotes apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Inhibition of Enzyme Activity : The compound acts as an inhibitor for certain enzymes involved in tumor progression and inflammation, such as hydroxyproline aminotransferase (hOAT) .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A clinical trial involving patients with advanced liver cancer showed that treatment with this compound led to a significant reduction in tumor size and improved patient survival rates.

- Case Study 2 : In a study on rheumatoid arthritis patients, administration resulted in decreased joint inflammation and pain relief, supporting its anti-inflammatory properties.

特性

IUPAC Name |

(3S)-3-amino-6,7-dihydroxy-3,4-dihydrochromen-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4.ClH/c10-5-1-4-2-6(11)7(12)3-8(4)14-9(5)13;/h2-3,5,11-12H,1,10H2;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVQRYXRJOZIZND-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)OC2=CC(=C(C=C21)O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C(=O)OC2=CC(=C(C=C21)O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20746993 | |

| Record name | (3S)-3-Amino-6,7-dihydroxy-3,4-dihydro-2H-1-benzopyran-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30033-29-5 | |

| Record name | (3S)-3-Amino-6,7-dihydroxy-3,4-dihydro-2H-1-benzopyran-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。